BMS-536924

Catalog No.
S548356
CAS No.
468740-43-4
M.F
C25H26ClN5O3
M. Wt
480.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-536924

CAS Number

468740-43-4

Product Name

BMS-536924

IUPAC Name

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one

Molecular Formula

C25H26ClN5O3

Molecular Weight

480.0 g/mol

InChI

InChI=1S/C25H26ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-6,11-13,21,32H,7-10,14H2,1H3,(H,29,30)(H2,27,28,33)/t21-/m1/s1

InChI Key

ZWVZORIKUNOTCS-OAQYLSRUSA-N

SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

BMS536924; BMS-536924; BMS 536924.

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5

Isomeric SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NC[C@H](C4=CC(=CC=C4)Cl)O)N5CCOCC5

Description

The exact mass of the compound 4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone is 479.17242 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Research

Field: This application falls under the field of Cancer Research .

Summary of the Application: BMS-536924 is identified as a potent inhibitor of the IGF-1 receptor, which plays a critical role in mitogenesis and survival in a variety of human tumor cells . It has been shown to inhibit the catalytic activity of IGF-1R and its downstream signaling components such as Akt and MAPK in cells .

Methods of Application: The compound is applied in vitro and in vivo to inhibit the IGF-1 receptor . It is used in a wide variety of human cancer cell lines including colon, breast, lung, pancreas, prostate, sarcoma, and multiple myeloma .

Results or Outcomes: In vivo, BMS-536924 inhibits tumor growth in an IGF-1R-dependent tumor model as well as in a broad range of human tumor xenografts .

Application in Inflammatory Bowel Disease (IBD) Research

Field: This application falls under the field of Inflammatory Bowel Disease (IBD) Research .

Summary of the Application: BMS-536924 has been identified as a promising anti-inflammatory agent in the research of Inflammatory Bowel Disease (IBD), which encompasses ulcerative colitis (UC) and Crohn’s disease (CD) .

Methods of Application: The compound is used in drug repositioning efforts and the utilization of cellular models to investigate the co-target gene signatures of GR and TET2 in IBD .

Results or Outcomes: The research has enriched the understanding of IBD’s pathogenesis and suggests novel therapeutic approaches to enhance the quality of life for individuals affected by these inflammatory conditions .

Application in Reversing IGF-IR-Induced Transformation

Field: This application falls under the field of Cellular Biology .

Summary of the Application: BMS-536924 is a potent inhibitor of IGF-IR-induced transformation of human mammary epithelial cells .

Methods of Application: The compound is applied in vitro and in vivo to reverse the transformation of human mammary epithelial cells .

Results or Outcomes: BMS-536924 has been shown to completely reverse all measures of transformation in vitro and reducing xenograft tumor burden in vivo .

Application in Breast Cancer Research

Field: This application falls under the field of Breast Cancer Research .

Summary of the Application: BMS-536924 has been identified as a potent inhibitor of IGF-IR-induced transformation of human mammary epithelial cells . It has been shown to inhibit the catalytic activity of IGF-1R and its downstream signaling components such as Akt and MAPK in cells .

Application in Glioma Research

Field: This application falls under the field of Glioma Research .

Summary of the Application: BMS-536924 has been identified as a promising anti-cancer agent in the research of glioma, especially TMZ-resistant glioma .

Results or Outcomes: The research has enriched the understanding of glioma’s pathogenesis and suggests novel therapeutic approaches to enhance the quality of life for individuals affected by these inflammatory conditions .

BMS-536924 is a small molecule inhibitor specifically designed to target the insulin-like growth factor receptor (IGF-1R) and insulin receptor. It is classified as an ATP-competitive inhibitor, which means it competes with ATP for binding to the active site of these receptors, thereby inhibiting their kinase activity. The compound has shown promise in preclinical studies for its anticancer properties, particularly against various types of tumors that exhibit aberrant IGF-1R signaling.

  • Due to the lack of specific research on this compound, its mechanism of action is unknown.
  • However, similar benzimidazole derivatives have been investigated for various mechanisms, including inhibiting enzymes or disrupting protein-protein interactions [, ].
  • Information on safety hazards associated with this compound is not available.
  • However, as a general precaution, any new compound should be handled with care following good laboratory practices until its properties are fully characterized.

BMS-536924 functions primarily through the inhibition of tyrosine phosphorylation events mediated by IGF-1R and insulin receptor signaling pathways. The chemical structure of BMS-536924 can be represented as 1H-benzoimidazol-2-yl-1H-pyridin-2-one. Its mechanism involves blocking the phosphorylation of downstream signaling proteins, which are crucial for cell proliferation and survival in cancer cells .

BMS-536924 has demonstrated significant biological activity in various cancer models. It inhibits cell proliferation, induces apoptosis, and can reverse the transformed phenotype of cancer cells. In vitro studies have shown that BMS-536924 effectively blocks migration and invasion in breast cancer cell lines, such as MCF7 and CD8-IGF-IR-MCF10A cells. Furthermore, it has been reported to cause a dose-dependent accumulation of cells in the G0/G1 phase of the cell cycle, indicating its potential to halt cell division .

  • Formation of the benzimidazole core: This is achieved through condensation reactions involving appropriate amines and carboxylic acids.
  • Pyridinone formation: This step often involves cyclization reactions that yield the final bicyclic structure.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for biological testing .

BMS-536924 has primarily been explored for its potential applications in oncology, particularly for cancers characterized by overactive IGF signaling pathways. Its applications include:

  • Treatment of breast cancer and other solid tumors.
  • Investigational use in gliomas, especially those resistant to temozolomide.
  • Research into metabolic disorders associated with insulin resistance due to its dual inhibition profile .

Research has indicated that BMS-536924 may face challenges related to drug resistance mechanisms in cancer therapy. Notably, studies have shown that the breast cancer resistance protein (BCRP) can efflux BMS-536924 from cells, reducing its intracellular concentration and effectiveness. This suggests that understanding the expression levels of BCRP may be critical for predicting tumor responses to BMS-536924 treatment .

BMS-536924 belongs to a class of compounds that target IGF receptors. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameTarget(s)Unique Features
BMS-554417IGF1R/Insulin ReceptorDual inhibitor with pro-apoptotic activity; less potent than BMS-536924
BMS-754807IGF1R/Insulin ReceptorPyrrolotriazine derivative; different mechanism of action and resistance profile
LinsitinibIGF1R/Insulin ReceptorClinical candidate with broader application but different selectivity
GanitumabIGF1RMonoclonal antibody; targets extracellular domain rather than kinase activity

BMS-536924 is unique due to its oral bioavailability and specific inhibition profile against both IGF1R and insulin receptors, making it a valuable candidate for therapeutic development in cancers driven by these pathways .

The molecular formula of BMS-536924 is C₂₅H₂₆ClN₅O₃, corresponding to a molecular weight of 479.96 g/mol. The compound features a stereochemically defined center at the 2S position of the 2-hydroxyethyl side chain, which is critical for its biological activity. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one.

The stereochemical configuration plays a fundamental role in the compound's receptor binding affinity and selectivity. The S-configuration at the hydroxyl-bearing carbon ensures optimal spatial orientation for interaction with the adenosine triphosphate binding pocket of the target kinases. This stereochemical specificity has been confirmed through extensive structure-activity relationship studies that demonstrate reduced potency with alternative stereochemical arrangements.

The compound contains multiple nitrogen-containing heterocycles, including a morpholine ring, a benzimidazole core, and a pyridinone moiety. These structural elements contribute to the compound's overall three-dimensional architecture and are essential for maintaining appropriate binding interactions with both insulin receptor and insulin-like growth factor-1 receptor.

PropertyValue
Molecular FormulaC₂₅H₂₆ClN₅O₃
Molecular Weight479.96 g/mol
Chemical Abstracts Service Number468740-43-4
Stereochemical Configuration(2S)
Chiral Centers1

Dual Insulin-like Growth Factor-1 Receptor/Insulin Receptor Kinase Inhibition Mechanism

BMS-536924 represents a novel small-molecule inhibitor that demonstrates dual specificity against both the insulin-like growth factor-1 receptor and insulin receptor kinase domains [1] [2]. The compound exhibits potent inhibitory activity with half-maximal inhibitory concentration values of 100 nanomolar against insulin-like growth factor-1 receptor and 73 nanomolar against insulin receptor [2] [3]. This dual inhibition profile distinguishes BMS-536924 from other kinase inhibitors that typically demonstrate selectivity for a single receptor type [4].

The molecular basis of BMS-536924's dual inhibition lies in its chemical structure, which consists of a benzimidazole-pyridinone scaffold that enables interaction with the conserved adenosine triphosphate-binding sites of both receptor kinases [1] [27]. The compound's systematic name, 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone, reflects its complex heterocyclic structure that facilitates high-affinity binding to receptor tyrosine kinases [2] [5].

Mechanistic studies demonstrate that BMS-536924 effectively inhibits receptor autophosphorylation in both insulin-like growth factor-1 receptor and insulin receptor systems [2] [6]. Treatment with BMS-536924 results in dose-dependent inhibition of receptor phosphorylation, with complete receptor inhibition observed at concentrations of 1 micromolar [13] [30]. The compound maintains its inhibitory activity for extended periods, retaining the ability to suppress insulin-like growth factor-1 receptor phosphorylation for up to 48 hours following initial treatment [13] [30].

Adenosine Triphosphate-Competitive Binding Kinetics and Selectivity Profiling

BMS-536924 functions as an adenosine triphosphate-competitive inhibitor, directly competing with adenosine triphosphate for binding to the kinase active site [7] [8]. This competitive mechanism ensures that the compound's inhibitory activity is dependent on adenosine triphosphate concentrations, with higher adenosine triphosphate levels requiring proportionally higher inhibitor concentrations to achieve equivalent inhibition [7] [12].

The binding kinetics of BMS-536924 demonstrate rapid association with target receptors, with maximal inhibition of phosphorylated insulin-like growth factor-1 receptor observed as early as 10 minutes following incubation [13] [30]. The compound exhibits sustained binding characteristics, maintaining receptor inhibition for extended periods without requiring continuous presence in the culture medium [13] [30].

Selectivity profiling studies reveal that BMS-536924 demonstrates high specificity for its primary targets while maintaining minimal activity against other kinases [10] [11]. Comprehensive kinase panel screening indicates that the compound shows negligible inhibitory activity against protein kinase B (also known as Akt1) and mitogen-activated protein kinases 1 and 2 [30] [36]. This selectivity profile supports the compound's utility as a research tool for investigating insulin-like growth factor-1 receptor and insulin receptor signaling pathways without significant interference from off-target kinase inhibition [10] [11].

Table 1: Primary Target Inhibition Profile of BMS-536924

Target KinaseHalf-Maximal Inhibitory Concentration (nanomolar)Binding Affinity
Insulin-like Growth Factor-1 Receptor100High
Insulin Receptor73High
Protein Kinase B/Akt1>10,000Minimal
Mitogen-Activated Protein Kinase 1/2>10,000Minimal

Off-Target Effects on Focal Adhesion Kinase, Mitogen-Activated Protein Kinase Kinase, and Lymphocyte-Specific Protein Tyrosine Kinase Signaling Pathways

Beyond its primary targets, BMS-536924 exhibits secondary inhibitory activity against several additional kinases, most notably focal adhesion kinase, mitogen-activated protein kinase kinase, and lymphocyte-specific protein tyrosine kinase [21] [22] [30]. These off-target effects occur at concentrations that are moderately higher than those required for insulin-like growth factor-1 receptor and insulin receptor inhibition [21] [22].

Focal adhesion kinase inhibition by BMS-536924 occurs with a half-maximal inhibitory concentration of 150 nanomolar [21] [22] [30]. Focal adhesion kinase plays crucial roles in cell adhesion, migration, and survival signaling pathways [14] [17]. The inhibition of focal adhesion kinase by BMS-536924 may contribute to the compound's effects on cell migration and invasion in experimental models [12] [13].

Lymphocyte-specific protein tyrosine kinase represents another significant off-target for BMS-536924, with inhibitory activity demonstrated at concentrations of 341 nanomolar [21] [22] [30]. Lymphocyte-specific protein tyrosine kinase is a member of the Src family of protein tyrosine kinases and plays important roles in T-cell activation and signaling [21] [22]. This off-target activity may influence immune cell function in experimental systems where BMS-536924 is employed [22] [30].

Mitogen-activated protein kinase kinase inhibition by BMS-536924 occurs at concentrations that overlap with its primary target activity [2] [4] [30]. This dual inhibition affects downstream signaling cascades, particularly the extracellular signal-regulated kinase pathway, which is critical for cell proliferation and survival [15] [30]. The simultaneous inhibition of insulin-like growth factor-1 receptor/insulin receptor and mitogen-activated protein kinase kinase pathways may contribute to the compound's potent antiproliferative effects [6] [11].

Table 2: Off-Target Kinase Inhibition Profile

Off-Target KinaseHalf-Maximal Inhibitory Concentration (nanomolar)Selectivity Ratio*
Focal Adhesion Kinase1501.5-2.1
Lymphocyte-Specific Protein Tyrosine Kinase3413.4-4.7
Mitogen-Activated Protein Kinase KinaseNot specifically quantifiedModerate

*Selectivity ratio calculated relative to primary targets (73-100 nanomolar range)

Pharmacokinetic Parameters and Tissue Distribution Patterns

Pharmacokinetic evaluation of BMS-536924 has been conducted across multiple species, including mouse, rat, dog, and monkey models [21] [22]. The compound demonstrates good oral bioavailability across all tested species, indicating favorable absorption characteristics [21] [22]. However, significant nonlinear pharmacokinetics has been observed in rodent species at increasing oral doses, suggesting dose-dependent changes in absorption, distribution, metabolism, or elimination processes [21] [22].

Tissue distribution studies reveal that BMS-536924 achieves meaningful concentrations in various tissue compartments following oral administration [18]. Comparative analysis of drug levels in skeletal muscle, tumor tissue, and serum demonstrates differential tissue penetration, with tumor tissues generally achieving higher drug concentrations than normal skeletal muscle [18]. This distribution pattern may contribute to the compound's selective effects on neoplastic versus normal tissues [18] [22].

The compound's distribution characteristics suggest adequate penetration into target tissues while maintaining systemic exposure levels sufficient for biological activity [18] [21]. However, specific data regarding blood-brain barrier penetration and central nervous system distribution remain limited in the available literature [8] [12].

Table 3: Pharmacokinetic Characteristics Across Species

SpeciesBioavailabilityPharmacokinetic LinearityTissue Distribution
MouseGoodNonlinear at high dosesPreferential tumor accumulation
RatGoodNonlinear at high dosesNot specifically characterized
DogGoodLinearNot specifically characterized
MonkeyGoodLinearNot specifically characterized

Metabolic pathways for BMS-536924 involve hepatic biotransformation, with evidence suggesting involvement of cytochrome P450 enzyme systems [20]. The compound demonstrates interaction with cytochrome P450 2C9, indicating potential for drug-drug interactions in systems where this enzyme plays a significant metabolic role [20]. Additional studies suggest that the compound may be subject to efflux transport mechanisms, particularly through breast cancer resistance protein, which could influence its cellular accumulation and tissue distribution patterns [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

479.1724174 g/mol

Monoisotopic Mass

479.1724174 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

40E3AZG1MX

Wikipedia

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[4-methyl-6-(4-morpholinyl)-1,3-dihydrobenzimidazol-2-ylidene]-2-pyridinone

Dates

Modify: 2023-08-15
1: Velaparthi U, Saulnier MG, Wittman MD, Liu P, Frennesson DB, Zimmermann K, Carboni JM, Gottardis M, Li A, Greer A, Clarke W, Yang Z, Menard K, Lee FY, Trainor G, Vyas D. Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2- one. Bioorg Med Chem Lett. 2010 May 15;20(10):3182-5. Epub 2010 Mar 27. PubMed PMID: 20399649.
2: Novosyadlyy R, Lann DE, Vijayakumar A, Rowzee A, Lazzarino DA, Fierz Y, Carboni JM, Gottardis MM, Pennisi PA, Molinolo AA, Kurshan N, Mejia W, Santopietro S, Yakar S, Wood TL, LeRoith D. Insulin-mediated acceleration of breast cancer development and progression in a nonobese model of type 2 diabetes. Cancer Res. 2010 Jan 15;70(2):741-51. Epub 2010 Jan 12. PubMed PMID: 20068149.
3: Wahner Hendrickson AE, Haluska P, Schneider PA, Loegering DA, Peterson KL, Attar R, Smith BD, Erlichman C, Gottardis M, Karp JE, Carboni JM, Kaufmann SH. Expression of insulin receptor isoform A and insulin-like growth factor-1 receptor in human acute myelogenous leukemia: effect of the dual-receptor inhibitor BMS-536924 in vitro. Cancer Res. 2009 Oct 1;69(19):7635-43. Epub 2009 Sep 29. PubMed PMID: 19789352; PubMed Central PMCID: PMC2762752.
4: Beauchamp MC, Knafo A, Yasmeen A, Carboni JM, Gottardis MM, Pollak MN, Gotlieb WH. BMS-536924 sensitizes human epithelial ovarian cancer cells to the PARP inhibitor, 3-aminobenzamide. Gynecol Oncol. 2009 Nov;115(2):193-8. Epub 2009 Aug 21. PubMed PMID: 19699512.
5: Avnet S, Sciacca L, Salerno M, Gancitano G, Cassarino MF, Longhi A, Zakikhani M, Carboni JM, Gottardis M, Giunti A, Pollak M, Vigneri R, Baldini N. Insulin receptor isoform A and insulin-like growth factor II as additional treatment targets in human osteosarcoma. Cancer Res. 2009 Mar 15;69(6):2443-52. Epub 2009 Mar 3. PubMed PMID: 19258511.
6: Xu Y, Wang GS, Sun W, Yang XH, Xu LB. [Progress in the studies on small molecule IGF-1R inhibitors]. Yao Xue Xue Bao. 2008 Oct;43(10):979-84. Review. Chinese. PubMed PMID: 19127859.
7: Litzenburger BC, Kim HJ, Kuiatse I, Carboni JM, Attar RM, Gottardis MM, Fairchild CR, Lee AV. BMS-536924 reverses IGF-IR-induced transformation of mammary epithelial cells and causes growth inhibition and polarization of MCF7 cells. Clin Cancer Res. 2009 Jan 1;15(1):226-37. PubMed PMID: 19118050; PubMed Central PMCID: PMC2819349.
8: Huang F, Greer A, Hurlburt W, Han X, Hafezi R, Wittenberg GM, Reeves K, Chen J, Robinson D, Li A, Lee FY, Gottardis MM, Clark E, Helman L, Attar RM, Dongre A, Carboni JM. The mechanisms of differential sensitivity to an insulin-like growth factor-1 receptor inhibitor (BMS-536924) and rationale for combining with EGFR/HER2 inhibitors. Cancer Res. 2009 Jan 1;69(1):161-70. PubMed PMID: 19117999.
9: Law JH, Habibi G, Hu K, Masoudi H, Wang MY, Stratford AL, Park E, Gee JM, Finlay P, Jones HE, Nicholson RI, Carboni J, Gottardis M, Pollak M, Dunn SE. Phosphorylated insulin-like growth factor-i/insulin receptor is present in all breast cancer subtypes and is related to poor survival. Cancer Res. 2008 Dec 15;68(24):10238-46. PubMed PMID: 19074892.
10: Haluska P, Carboni JM, TenEyck C, Attar RM, Hou X, Yu C, Sagar M, Wong TW, Gottardis MM, Erlichman C. HER receptor signaling confers resistance to the insulin-like growth factor-I receptor inhibitor, BMS-536924. Mol Cancer Ther. 2008 Sep;7(9):2589-98. Epub 2008 Sep 2. PubMed PMID: 18765823; PubMed Central PMCID: PMC2614316.

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